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Compound of Interest

Compound Name: 4-Phenylbutanoyl chloride

Cat. No.: B097830 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of organic molecules is a cornerstone of chemical analysis. This guide provides a

detailed comparison of the spectroscopic data used to confirm the structure of α-tetralone, with

a comparative look at a substituted analog, 6-methoxy-α-tetralone, to highlight how subtle

structural changes are reflected in spectroscopic output.

This document presents key experimental data from Nuclear Magnetic Resonance (NMR),

Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed

experimental protocols are provided to ensure reproducibility, and a logical workflow for

spectroscopic analysis is visualized.

Comparative Spectroscopic Data: α-Tetralone vs. 6-
Methoxy-α-tetralone
The following tables summarize the key quantitative data obtained from various spectroscopic

techniques for α-tetralone and 6-methoxy-α-tetralone.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Assignment
α-Tetralone Chemical Shift

(δ, ppm)

6-Methoxy-α-tetralone

Chemical Shift (δ, ppm)

H-2 (CH₂) 2.64 (t) 2.62 (t)

H-3 (CH₂) 2.15 (m) 2.12 (m)

H-4 (CH₂) 2.96 (t) 2.91 (t)

H-5 8.03 (dd) 7.08 (d)

H-6 7.32 (td) 7.25 (d)

H-7 7.49 (td) 7.99 (d)

H-8 7.25 (d) -

OCH₃ - 3.86 (s)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment
α-Tetralone Chemical Shift

(δ, ppm)

6-Methoxy-α-tetralone

Chemical Shift (δ, ppm)

C-1 (C=O) 198.2 196.8

C-2 39.1 39.0

C-3 23.2 23.3

C-4 29.7 29.3

C-4a 132.8 126.1

C-5 128.8 113.1

C-6 126.5 163.7

C-7 133.3 112.5

C-8 126.9 130.3

C-8a 144.6 147.1

OCH₃ - 55.5
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Table 3: IR Absorption Data (cm⁻¹)

Functional Group α-Tetralone
6-Methoxy-α-

tetralone

Characteristic

Vibration

C=O (Aryl Ketone) ~1685 ~1678 Stretching

C-H (sp² aromatic) ~3070 ~3060 Stretching

C-H (sp³ aliphatic) ~2940, ~2840 ~2950, ~2850 Stretching

C=C (aromatic) ~1600, ~1450 ~1595, ~1480 Stretching

C-O (ether) - ~1250 Stretching

Table 4: Mass Spectrometry Data (Electron Ionization)

Ion α-Tetralone (m/z)
6-Methoxy-α-

tetralone (m/z)
Notes

[M]⁺ 146 176 Molecular Ion

[M-28]⁺ 118 148

Loss of C₂H₄

(ethylene) via retro-

Diels-Alder

[M-29]⁺ 117 147 Loss of CHO

[M-43]⁺ 103 133 Loss of C₃H₇

Table 5: UV-Vis Spectroscopic Data (in Ethanol)

Transition α-Tetralone (λmax, nm)
6-Methoxy-α-tetralone

(λmax, nm)

π → π ~248, ~292 ~276

n → π ~330 ~330
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Detailed methodologies for the key experiments are crucial for the validation and comparison of

results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.[1][2] The solution was then filtered into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Data Acquisition: For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second.

For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

2. Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the liquid sample (α-tetralone) was prepared between two

sodium chloride (NaCl) plates.[3] For the solid sample (6-methoxy-α-tetralone), a potassium

bromide (KBr) pellet was prepared by grinding a small amount of the sample with KBr and

pressing it into a thin disk.

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹.

3. Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via direct

injection or through a gas chromatography (GC) column.

Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.[4]

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a

quadrupole mass analyzer.[5]

4. UV-Visible (UV-Vis) Spectroscopy
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Sample Preparation: A dilute solution of the compound was prepared in ethanol to an

approximate concentration of 10⁻⁴ to 10⁻⁵ M.

Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

Data Acquisition: The absorbance was measured over a wavelength range of 200-800 nm,

using pure ethanol as the reference.[6]

Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of a

molecular structure like α-tetralone.
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Click to download full resolution via product page

Spectroscopic analysis workflow for structural elucidation.

By systematically applying these spectroscopic techniques and integrating the resulting data, a

definitive structural confirmation of α-tetralone and its derivatives can be achieved, providing a

solid foundation for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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